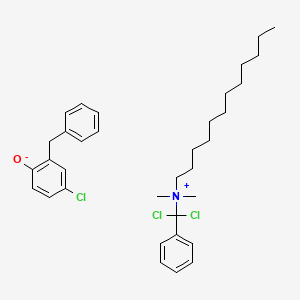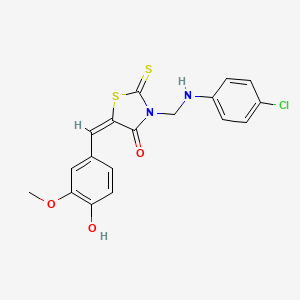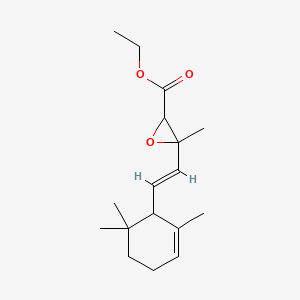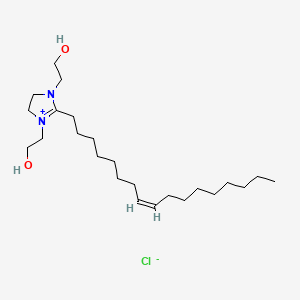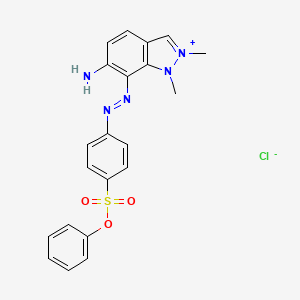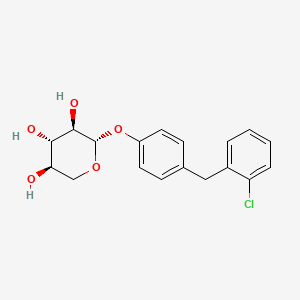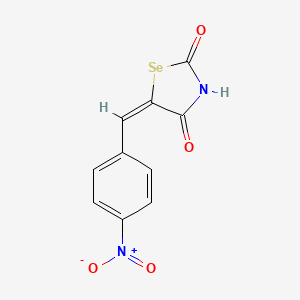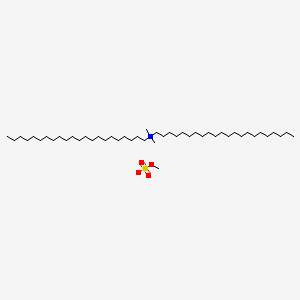
Platinum, (1,2-cyclohexanediammine-kappaN,kappaN')(selenato(2-)-kappaO,kappaO')-, (SP-4-2(trans))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(selenato(2-)-kappaO,kappaO’)-, (SP-4-2(trans))- is a complex platinum compound. This compound is notable for its unique coordination chemistry, where platinum is coordinated with 1,2-cyclohexanediammine and selenato ligands. The compound’s structure and properties make it of interest in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(selenato(2-)-kappaO,kappaO’)-, (SP-4-2(trans))- typically involves the reaction of a platinum precursor with 1,2-cyclohexanediammine and selenato ligands under controlled conditions. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in significant quantities, ensuring high purity and yield. Advanced techniques such as crystallization and chromatography may be employed to purify the final product.
化学反応の分析
Types of Reactions
Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(selenato(2-)-kappaO,kappaO’)-, (SP-4-2(trans))- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the platinum center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can reduce the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the selenato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., chloride ions). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum compounds with higher oxidation states, while substitution reactions may produce new platinum complexes with different ligands.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique coordination chemistry and reactivity. Researchers investigate its behavior in various chemical reactions and its potential as a catalyst in organic synthesis.
Biology
In biology, the compound’s interactions with biomolecules are of interest. Studies focus on its binding to proteins and nucleic acids, which can provide insights into its potential biological activities.
Medicine
In medicine, Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(selenato(2-)-kappaO,kappaO’)-, (SP-4-2(trans))- is explored for its potential as an anticancer agent. Its ability to bind to DNA and disrupt cellular processes makes it a candidate for cancer therapy.
Industry
In industry, the compound’s properties are utilized in various applications, such as in the development of new materials and catalysts for chemical processes.
作用機序
The mechanism of action of Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(selenato(2-)-kappaO,kappaO’)-, (SP-4-2(trans))- involves its interaction with molecular targets such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, ultimately leading to cell death. The compound’s interactions with proteins can also affect various cellular pathways, contributing to its biological effects.
類似化合物との比較
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based anticancer drug with a different ligand structure.
Oxaliplatin: A platinum compound with a distinct ligand structure, used in cancer therapy.
Uniqueness
Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(selenato(2-)-kappaO,kappaO’)-, (SP-4-2(trans))- is unique due to its specific ligand coordination, which imparts distinct chemical and biological properties. Its selenato ligands differentiate it from other platinum compounds, potentially offering unique reactivity and biological activities.
特性
CAS番号 |
187682-71-9 |
|---|---|
分子式 |
C6H14N2O4PtSe |
分子量 |
452.24 g/mol |
IUPAC名 |
cyclohexane-1,2-diamine;platinum(2+);selenate |
InChI |
InChI=1S/C6H14N2.H2O4Se.Pt/c7-5-3-1-2-4-6(5)8;1-5(2,3)4;/h5-6H,1-4,7-8H2;(H2,1,2,3,4);/q;;+2/p-2 |
InChIキー |
VHMCGZCBMVJPPE-UHFFFAOYSA-L |
正規SMILES |
C1CCC(C(C1)N)N.[O-][Se](=O)(=O)[O-].[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


